

Application Notes and Protocols for Pharmacokinetic Modeling of Ceftiofur in Swine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of **ceftiofur** in swine, including detailed experimental protocols and data analysis guidelines. **Ceftiofur** is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat respiratory diseases in pigs. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Pharmacokinetic Data of Ceftiofur in Swine

The following tables summarize key pharmacokinetic parameters of different **ceftiofur** formulations after intramuscular (IM) administration in swine. **Ceftiofur** is rapidly metabolized to desfuroyl**ceftiofur** (DFC), which is the primary active metabolite.[1][2] Pharmacokinetic analyses are typically performed on the concentration of **ceftiofur** and its desfuroyl**ceftiofur**-related metabolites.

Table 1: Pharmacokinetic Parameters of **Ceftiofur** Sodium and **Ceftiofur** Hydrochloride in Swine



Formulati on	Dose (mg/kg BW)	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	t½ (h)	Referenc e
Ceftiofur Sodium	3	15.8 ± 3.40	0.4 - 4	169 ± 45.4	13.5 ± 2.61	[3]
Ceftiofur Hydrochlori de	3	11.8 ± 1.67	1 - 4	216 ± 28.0	21.0	[3][4]
Ceftiofur Sodium	5	28.3 ± 4.45	0.33 - 2	302 ± 54.4	-	[3]
Ceftiofur Hydrochlori de	5	29.7 ± 6.72	0.66 - 2	382 ± 89.8	-	[3]

Table 2: Pharmacokinetic Parameters of Ceftiofur Crystalline Free Acid (CCFA) in Swine

Dose (mg/kg BW)	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	t½ (h)	Reference
5.0	2.27	12	133	43	

Note: Data for CCFA can be sustained for longer periods, providing therapeutic plasma levels for at least 7 days with a single dose.

Experimental Protocols

This section outlines the detailed methodologies for conducting a pharmacokinetic study of **ceftiofur** in swine. These protocols are based on established practices and can be adapted for specific research needs.

Animal Selection and Acclimation

 Animal Model: Healthy young pigs, typically 3-4 weeks of age, are commonly used.[4] The number of animals should be sufficient for statistical power, often in groups of eight or more.



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- Health Status: All pigs should be clinically healthy and free from diseases that could affect pharmacokinetics. A veterinary examination is recommended prior to the study.
- Acclimation: House the pigs in a controlled environment for a period of at least 7 days before
 the start of the experiment to allow for adaptation to housing, diet, and handling.[5]
- Housing: Pigs should be housed in pens that allow for easy observation and handling.
 Environmental conditions such as temperature and light-dark cycles should be controlled and monitored.
- Diet: Provide a standard, antibiotic-free diet and ad libitum access to water throughout the study period.

Dosing Preparation and Administration

- Dose Calculation: Calculate the required dose of ceftiofur for each pig based on its body weight.
- Formulation Preparation:
 - Ceftiofur Sodium: Reconstitute the sterile powder with the provided diluent according to the manufacturer's instructions.
 - Ceftiofur Hydrochloride and CCFA: These are typically ready-to-use sterile suspensions.
 Gently swirl the vial to ensure a uniform suspension before drawing the dose.
- Administration:
 - Administer the calculated dose via a single intramuscular (IM) injection.
 - The preferred injection site is the post-auricular region of the neck.[2]
 - Use an appropriate needle size for the age and size of the pigs.

Blood Sample Collection



- Sampling Time Points: Collect blood samples at predetermined time points to adequately characterize the plasma concentration-time profile. A typical schedule includes samples at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.[3]
- Collection Technique:
 - Collect blood samples from the jugular vein or other suitable site.
 - Use vacutainers containing an appropriate anticoagulant (e.g., heparin or EDTA).
 - The volume of blood collected at each time point should be minimized to avoid undue stress on the animal, typically 2-5 mL.

Plasma Processing and Storage

- Plasma Separation:
 - Centrifuge the blood samples at approximately 1,500 x g for 10-15 minutes at 4°C to separate the plasma.[6][7]
 - Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
- Storage:
 - Transfer the plasma samples into labeled cryovials.
 - Store the plasma samples at -20°C or lower until analysis.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a common HPLC method for the quantification of **ceftiofur** and its metabolites in swine plasma.

Sample Preparation (Derivatization):



- To a 0.5 mL plasma sample, add a solution containing a reducing agent (e.g., dithioerythritol) in a borate buffer to cleave the thioester bond of ceftiofur and its metabolites, forming desfuroylceftiofur (DFC).[8]
- Incubate the mixture to allow for the reaction to complete.
- Add a derivatizing agent (e.g., iodoacetamide) to convert DFC to a stable derivative, desfuroylceftiofur acetamide (DFA).[8]
- Precipitate plasma proteins using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).[8][9]
- Centrifuge the sample to pellet the precipitated proteins.
- The supernatant can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE).
- Chromatographic Conditions:
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is common.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detector: UV detection at a wavelength of approximately 266 nm is suitable for DFA.[10]
- · Quantification:
 - Prepare a standard curve using known concentrations of ceftiofur or DFA in blank swine plasma.
 - Quantify the concentration of DFA in the unknown samples by comparing their peak areas to the standard curve.

Pharmacokinetic Modeling

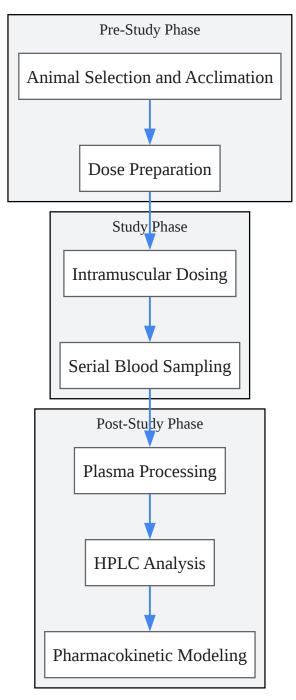


- Non-Compartmental Analysis (NCA):
 - NCA is a model-independent method used to determine key PK parameters directly from the plasma concentration-time data.[11]
 - Cmax and Tmax: The maximum observed plasma concentration and the time at which it occurs are determined directly from the data.[12]
 - Area Under the Curve (AUC): Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).[12]
 - Terminal Half-life (t½): Determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.
 - o Clearance (CL) and Volume of Distribution (Vd): Calculated from the dose and AUC.
- · Compartmental Analysis:
 - This approach involves fitting the plasma concentration-time data to a specific compartmental model (e.g., one- or two-compartment model) to describe the absorption, distribution, and elimination of the drug.
 - Software such as WinNonlin can be used for this analysis.

Visualizations Experimental Workflow



Experimental Workflow for Ceftiofur Pharmacokinetic Study in Swine



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Caption: A flowchart illustrating the key steps in a typical pharmacokinetic study of **ceftiofur** in swine.

Ceftiofur Metabolic Pathway



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Caption: A simplified diagram showing the metabolic conversion of **ceftiofur** to its active metabolite.

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